molecular formula C4H5ClO B1347094 Cyclopropanecarbonyl chloride CAS No. 4023-34-1

Cyclopropanecarbonyl chloride

Cat. No. B1347094
CAS RN: 4023-34-1
M. Wt: 104.53 g/mol
InChI Key: ZOOSILUVXHVRJE-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, also known as Cyclopropanecarboxylic acid chloride, is an organic compound with the linear formula C3H5COCl . It has a molecular weight of 104.53 . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products .


Synthesis Analysis

The synthesis of Cyclopropanecarbonyl chloride involves taking alpha-acetyl-gamma-butyrolactone and sulfonyl chloride as raw materials through the steps of chlorinating, ring cleavage, cyclization, and re-chlorinating . The synthetic process is implemented by taking cheap industrial chemicals as raw materials and reaction reagents, and by using a single solvent system, a smooth process connection is achieved, so that the reaction yield is improved, the process operation is simplified, the cost of raw materials is reduced, and the cost of production is lowered .


Molecular Structure Analysis

The molecular structure of Cyclopropanecarbonyl chloride can be represented as ClC(=O)C1CC1 . More detailed information about its structure can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .


Physical And Chemical Properties Analysis

Cyclopropanecarbonyl chloride is a liquid at room temperature with a boiling point of 119 °C . It has a density of 1.152 g/mL at 25 °C and a refractive index of 1.452 . It is soluble in water, but reacts violently with it .

Scientific Research Applications

Synthesis Methods

  • Cyclopropanecarbonyl chloride is synthesized from γ-butyrolactone using bis(trichloromethyl) carbonate and isopropanol, producing a product with 98.5% purity. This method replaces general halogenating agents and includes esterification, cyclization, and hydrolysis (Zhang Xiao-hong, 2007).

Molecular and Crystal Structures

  • The molecular and crystal structures of cyclopropanecarbonyl chloride have been studied, revealing specific geometric properties. It forms monoclinic crystals in space group P21/m with defined cell dimensions (J. Boer & C. H. Stam, 2010).

Vibrational Spectra and Conformational Behavior

  • The vibrational spectra of cyclopropanecarbonyl chloride indicate the existence of two rotational isomers in vapor and liquid states, but not in the solid state. The S-cis form is more stable in both vapor and liquid states (J. E. Katon et al., 1968).

Cycloaddition Reactions

  • Cyclopropanecarbonyl chloride is used in cycloaddition reactions for synthesizing cyclic compounds. It serves as a building block in organic chemistry, especially when combined with modern catalytic methods (F. D. Simone & J. Waser, 2009).

Thermal Decomposition

  • Studies on the thermal decomposition of cyclopropanecarbonyl chloride have provided insights into the decomposition pathways, typically initiated by 1,2-HCl elimination (G. R. Allen & D. K. Russell, 2004).

Organophosphorus Chemistry

  • In organophosphorus chemistry, cyclopropanecarbonyl chloride reacts with tris(trimethylsilyl)phosphane to yield specific phosphaalkenes, demonstrating its versatility in synthesizing organophosphorus compounds (A. B. Kostitsyn et al., 1994).

Microwave Studies

  • Microwave spectral studies ofcyclopropanecarbonyl chloride derivatives have provided valuable data on their structure and bonding properties. These studies help in understanding the physical characteristics and molecular interactions of these compounds (J. P. Friend & B. P. Dailey, 1958).

Enantioselective Cyclopropanation

  • Cyclopropanecarbonyl chloride is utilized in enantioselective cyclopropanation reactions. These reactions, catalyzed by chiral secondary amines, produce formyl cyclopropane derivatives with significant stereoselectivities, highlighting its application in creating chiral molecules (M. Meazza et al., 2016).

Superacid Chemistry

  • The behavior of cyclopropanecarbonyl chloride in superacid environments has been studied, revealing insights into the ring-opening mechanisms of this compound under extremely acidic conditions. Such studies are fundamental in understanding the reactivity of cyclopropanes in different chemical environments (D. Farcasiu et al., 1998).

Safety And Hazards

Cyclopropanecarbonyl chloride is flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water, liberating toxic gas . Containers may explode when heated .

Future Directions

Cyclopropanecarbonyl chloride is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products . As such, its future directions are likely to be influenced by developments in these industries.

properties

IUPAC Name

cyclopropanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSILUVXHVRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063266
Record name Cyclopropanecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarbonyl chloride

CAS RN

4023-34-1
Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
741
Citations
J De Boer, CH Stam - … des Travaux Chimiques des Pays‐Bas, 1992 - Wiley Online Library
… independent molecules of cyclopropanecarboxylic acid and 0.049 for cyclopropanecarbonyl chloride). The bond distances and bond angles are listed in Table 111. The ring …
Number of citations: 11 onlinelibrary.wiley.com
H Hart, OE Curtis Jr - Journal of the American Chemical Society, 1957 - ACS Publications
Attention often has been drawn1-4 to the simi-larity between the cyclopropane ring and the ole-finic double bond, both with regard to physical properties and chemical behavior. It is the …
Number of citations: 30 pubs.acs.org
JE Katon, WR Feairheller Jr, JT Miller Jr - The Journal of Chemical …, 1968 - pubs.aip.org
… Table II lists the assignments of the fundamental vibrations associated with the cyclopropyl group of the two forms of cyclopropanecarbonyl chloride. The corresponding assignments for …
Number of citations: 34 pubs.aip.org
Z Časar - Synthesis, 2020 - thieme-connect.com
… Therefore, piperazine 80 was reacted with cyclopropanecarbonyl chloride (81) in the presence of DIPEA in CH 2 Cl 2 at room temperature to produce olaparib (82) with 90% purity after …
Number of citations: 43 www.thieme-connect.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
SK Luthra, VW Pike, F Brady, PL Horlock… - International Journal of …, 1987 - Elsevier
… phine in high specific activity, based on the reaction of N-(de-cyclopropylmethyl)buprenorphine with "no carrier added" [l-nC]cyclopropanecarbonyl chloride followed by reduction with …
Number of citations: 24 www.sciencedirect.com
M Monnier, A Allouche, P Verlaque… - The Journal of Physical …, 1995 - ACS Publications
… 230 nm) of cyclopropanecarbonyl chloride isolated in argon matrices at 15 K. FT-IR spectra of the primary photolysis products (2 and HC1) trapped in the same cage show the formation …
Number of citations: 25 pubs.acs.org
JA Landgrebe, LW Becker - Journal of the American Chemical …, 1968 - ACS Publications
… (35 mm)), prepared from cyclopropanecarbonyl chloride and diethylcadmium, was reduced with lithium aluminum hydride (1.9 g, 0.05 mole) in the usual manner. …
Number of citations: 48 pubs.acs.org
NB Sun, DL Shen, GW Rao, CX Tan… - … Section E: Structure …, 2006 - scripts.iucr.org
… 15 Cl 2 NO 4 , a cyclopropane derivative related to the insecticide cycloprothrin, was prepared from oxazolidin-2-one and 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarbonyl chloride…
Number of citations: 1 scripts.iucr.org
HA Oramahi, MJ Tindaon, N Nurhaida, F Diba… - Journal of the Korean …, 2022 - woodj.org
… The most abundant chemical compounds of NFS vinegar were cyclopropanecarbonyl chloride, 2,5-dichlorophenol, 2-propanone, acetic acid, propanoic acid, benzenesulfonic acid, 3,7-…
Number of citations: 5 www.woodj.org

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